molecular formula C8H14N6O B11658449 N,N-dimethyl-6-[(propan-2-ylideneamino)oxy]-1,3,5-triazine-2,4-diamine

N,N-dimethyl-6-[(propan-2-ylideneamino)oxy]-1,3,5-triazine-2,4-diamine

Cat. No.: B11658449
M. Wt: 210.24 g/mol
InChI Key: QKRWBSOKWSXEJI-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-[(propan-2-ylideneamino)oxy]-1,3,5-triazine-2,4-diamine is a complex organic compound with a unique structure that includes a triazine ring and an aminooxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-[(propan-2-ylideneamino)oxy]-1,3,5-triazine-2,4-diamine typically involves the reaction of a triazine derivative with an appropriate aminooxy compound under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or hexane, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as distillation and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-[(propan-2-ylideneamino)oxy]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted triazine derivatives .

Scientific Research Applications

N,N-dimethyl-6-[(propan-2-ylideneamino)oxy]-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-[(propan-2-ylideneamino)oxy]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The triazine ring may also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H14N6O

Molecular Weight

210.24 g/mol

IUPAC Name

2-N,2-N-dimethyl-6-(propan-2-ylideneamino)oxy-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C8H14N6O/c1-5(2)13-15-8-11-6(9)10-7(12-8)14(3)4/h1-4H3,(H2,9,10,11,12)

InChI Key

QKRWBSOKWSXEJI-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC1=NC(=NC(=N1)N(C)C)N)C

Origin of Product

United States

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